3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an imidazole-sulfonyl-pyrrolidine moiety
Scientific Research Applications
3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Research: The compound can be used to study the effects of sulfonyl-imidazole derivatives on biological systems, including their potential as enzyme inhibitors or modulators of protein-protein interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Sulfonylation: The imidazole ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Pyrrolidine Attachment: The sulfonylated imidazole is reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidinyl-imidazole intermediate.
Pyridine Ring Formation: The final step involves the coupling of the pyrrolidinyl-imidazole intermediate with a chloropyridine derivative under catalytic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, basic conditions, solvents like DMF or DMSO.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of sulfonyl groups to sulfides.
Substitution: Formation of various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 3-chloro-4-((1-((1-methyl-1H-imidazol-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-2-yl)oxy)pyridine
Uniqueness
The unique combination of the chloro-pyridine ring and the sulfonyl-imidazole-pyrrolidine moiety in 3-chloro-4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine provides distinct chemical properties and biological activities. This makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
IUPAC Name |
3-chloro-4-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-17-8-13(16-9-17)22(19,20)18-5-3-10(7-18)21-12-2-4-15-6-11(12)14/h2,4,6,8-10H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGZVOURMRWJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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